Cy7 tetrazine
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Overview
Description
Cy7 tetrazine is a compound that combines the properties of the near-infrared dye Cyanine7 with a tetrazine functional group. This combination makes this compound an excellent building block for labeling trans-cyclooctene-modified biological molecules, such as peptides, proteins, and oligonucleotides, for near-infrared fluorescence imaging in vivo and other fluorescence-based biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cy7 tetrazine typically involves the conjugation of Cyanine7 dye with a tetrazine moiety. The tetrazine group is often introduced through the reaction of a tetrazine derivative with a Cyanine7 dye precursor. Common synthetic methods include:
Microwave-assisted synthesis: This method accelerates the reaction by providing uniform heating, leading to higher yields and shorter reaction times.
Solid-phase synthesis: This technique allows for the stepwise assembly of the compound on a solid support, facilitating purification and increasing efficiency.
Metal-based catalysis: Metal catalysts, such as palladium or copper, are used to promote the formation of the tetrazine ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Cy7 tetrazine undergoes various chemical reactions, including:
Inverse electron-demand Diels-Alder (IEDDA) reaction: This is the most notable reaction, where this compound reacts with strained alkenes, such as trans-cyclooctene, to form stable covalent bonds.
Substitution reactions: Tetrazine derivatives can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the tetrazine ring.
Common Reagents and Conditions:
Reagents: Common reagents include trans-cyclooctene for IEDDA reactions and various nucleophiles for substitution reactions
Major Products:
IEDDA reaction products: The major products are stable covalent adducts formed between this compound and strained alkenes.
Substitution reaction products: These reactions yield substituted tetrazine derivatives with various functional groups.
Scientific Research Applications
Cy7 tetrazine has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism of action for Cy7 tetrazine involves the inverse electron-demand Diels-Alder reaction. This reaction allows this compound to selectively and rapidly react with strained alkenes, such as trans-cyclooctene, forming stable covalent bonds. This bioorthogonal reaction does not interfere with native biological processes, making it ideal for in vivo applications .
Comparison with Similar Compounds
Cy7.5 tetrazine: Similar to Cy7 tetrazine but with a different fluorophore, offering slightly different spectral properties.
Cy5.5 tetrazine: Another related compound with a different fluorophore, used for similar bioorthogonal labeling applications.
Uniqueness: this compound is unique due to its near-infrared fluorescence properties, which allow for deep tissue imaging and minimal background interference. Its rapid and selective reaction with strained alkenes makes it a powerful tool for bioorthogonal chemistry .
Properties
Molecular Formula |
C47H54ClN7O |
---|---|
Molecular Weight |
768.4 g/mol |
IUPAC Name |
6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;chloride |
InChI |
InChI=1S/C47H53N7O.ClH/c1-33-49-51-45(52-50-33)37-26-22-36(23-27-37)32-48-44(55)21-8-7-13-30-54-41-20-12-10-18-39(41)47(4,5)43(54)29-25-35-16-14-15-34(31-35)24-28-42-46(2,3)38-17-9-11-19-40(38)53(42)6;/h9-12,17-20,22-29,31H,7-8,13-16,21,30,32H2,1-6H3;1H |
InChI Key |
OSIUMYUFZKKLMB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=CC=CC=C4C(/C3=C/C=C/5\CCCC(=C5)/C=C/C6=[N+](C7=CC=CC=C7C6(C)C)C)(C)C.[Cl-] |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=C5CCCC(=C5)C=CC6=[N+](C7=CC=CC=C7C6(C)C)C)(C)C.[Cl-] |
Origin of Product |
United States |
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